molecular formula C18H30ClNO2 B14689431 alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride CAS No. 23793-76-2

alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride

Katalognummer: B14689431
CAS-Nummer: 23793-76-2
Molekulargewicht: 327.9 g/mol
InChI-Schlüssel: GZKWZNGQGIBTFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a phenoxymethyl group and a tetramethyl-substituted piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Wirkmechanismus

The mechanism of action of alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical and pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol
  • 2,2,6,6-Tetramethyl-4-piperidone
  • Phenoxymethyl chloride

Uniqueness

Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

23793-76-2

Molekularformel

C18H30ClNO2

Molekulargewicht

327.9 g/mol

IUPAC-Name

1-phenoxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-17(2)11-8-12-18(3,4)19(17)13-15(20)14-21-16-9-6-5-7-10-16;/h5-7,9-10,15,20H,8,11-14H2,1-4H3;1H

InChI-Schlüssel

GZKWZNGQGIBTFL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.